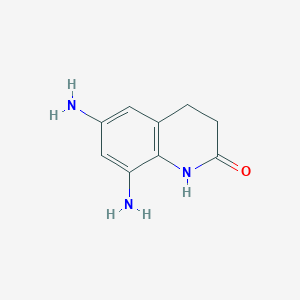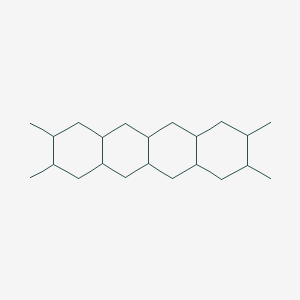![molecular formula C15H22O2SSe B12611527 {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene CAS No. 647010-04-6](/img/structure/B12611527.png)
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene is a complex organic compound characterized by the presence of selenium, sulfur, and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diethoxy-2-(methylsulfanyl)but-1-en-1-yl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, alcohols, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, the selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]thio}benzene: Similar structure but with sulfur instead of selenium.
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]oxy}benzene: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene imparts unique chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit distinct redox behavior and biological activities, making them valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
647010-04-6 |
|---|---|
Molekularformel |
C15H22O2SSe |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(4,4-diethoxy-2-methylsulfanylbut-1-enyl)selanylbenzene |
InChI |
InChI=1S/C15H22O2SSe/c1-4-16-15(17-5-2)11-13(18-3)12-19-14-9-7-6-8-10-14/h6-10,12,15H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
RCWRBYODTTUWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=C[Se]C1=CC=CC=C1)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)


![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)
![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)

![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)


